![molecular formula C8H11Cl2N B1434048 2-chloro-N-ethylaniline hydrochloride CAS No. 860736-20-5](/img/structure/B1434048.png)
2-chloro-N-ethylaniline hydrochloride
Overview
Description
2-chloro-N-ethylaniline hydrochloride, also known as Phemidine hydrochloride, is a chemical compound that has garnered significant interest from researchers due to its diverse range of properties and potential applications. It has a molecular weight of 192.09 g/mol .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-ethylaniline hydrochloride is C8H11Cl2N . The InChI code is 1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H .
Physical And Chemical Properties Analysis
2-chloro-N-ethylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 192.09 g/mol .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new drugs and treatments .
Dye Manufacturing
It serves as a key intermediate in the production of dyes, contributing to the synthesis of various colorants used in industries .
Organic Synthesis
As a reagent, it is employed in organic synthesis processes to create a wide range of organic compounds .
Derivatizing Agent
It is used as a derivatizing agent for amino acids, dipeptides, and nucleotides, which is essential in biochemical research and analysis .
Material Science
Safety and Hazards
The safety information for 2-chloro-N-ethylaniline hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-chloro-N-ethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMQXLFZOYYTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethylaniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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